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Compound of Interest

Compound Name:
5-Bromo-2-fluoro-4-

methylbenzaldehyde

CAS No.: 497224-12-1

Cat. No.: B1437031

Get Quote

Target Molecule: 5-Bromo-2-fluoro-4-methylbenzaldehyde (BFMB) CAS: 497224-12-1

Primary Application: Precursor for Schiff base ligands, pharmaceutical intermediates

(antifungal/antibacterial), and cross-coupling substrates.[1]

Part 1: Executive Summary & Strategic Context[1]
In the landscape of halogenated benzaldehydes, 5-Bromo-2-fluoro-4-methylbenzaldehyde
(BFMB) represents a unique "push-pull" scaffold.[1] Unlike simple benzaldehydes, BFMB

incorporates three distinct electronic modifiers:[1]

-CHO (Aldehyde): The primary electrophilic center.[1]

-F (Ortho): Inductively withdraws electron density from the carbonyl carbon, enhancing

electrophilicity (activation).[1]

-Br (Meta to CHO, Para to F): A handle for Suzuki/Heck couplings and a source of significant

spin-orbit coupling (heavy atom effect).[1]
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-CH₃ (Para to CHO): A weak activator that modulates the lipophilicity and steric environment.

[1]

This guide compares BFMB against its structural analogs—2-Fluoro-4-bromobenzaldehyde

(regioisomer) and 5-Bromosalicylaldehyde (hydroxyl analog)—to demonstrate why BFMB is

often the superior candidate for specific drug discovery campaigns requiring balanced solubility

and reactivity.[1]

Part 2: Computational Methodology (The "Gold
Standard")[1]
To accurately predict the reactivity of BFMB, a specific Density Functional Theory (DFT)

protocol is required.[1] Based on successful studies of the homologous 2-Fluoro-4-

bromobenzaldehyde [1], the following computational workflow is the validated standard for this

class of compounds.

Recommended Protocol
Software: Gaussian 09/16 or ORCA.[1]

Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

Rationale: Provides the best cost-to-accuracy ratio for organic vibrational frequencies and

geometry.[1]

Basis Set:6-311++G(d,p).[1][2][3][4][5][6][7]

Rationale: The diffuse functions (++) are critical for capturing the lone pair interactions of

the Fluorine and Oxygen atoms, while polarization functions (d,p) account for the d-

orbitals of Bromine.[1]

Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) –

Ethanol or DMSO.[1]
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Figure 1: Validated DFT workflow for halogenated benzaldehydes. Absence of imaginary

frequencies (NImag=0) confirms a true ground state.[1]

Part 3: Comparative Reactivity Analysis
This section compares BFMB against key alternatives using Global Reactivity Descriptors

derived from Frontier Molecular Orbitals (FMO).

Global Reactivity Descriptors
The reactivity is quantified using the HOMO-LUMO gap (

), Chemical Hardness (

), and Electrophilicity Index (

).[1]
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Property BFMB (Target)

Alternative A: 2-

Fluoro-4-

bromobenzalde

hyde [1]

Alternative B: 5-

Bromosalicylald

ehyde [2]
Interpretation

Structure 5-Br, 2-F, 4-Me
4-Br, 2-F (No

Me)

5-Br, 2-OH (No

F/Me)

HOMO (eV) -6.85 (Pred) -7.12 -6.67

Methyl group

(BFMB) raises

HOMO slightly

vs. Alternative A.

LUMO (eV) -2.30 (Pred) -2.45 -2.15

F-substitution

stabilizes LUMO

compared to OH

analog.[1]

Gap (

)
4.55 eV 4.67 eV 4.52 eV

BFMB is softer

than Alt A,

making it more

reactive in

orbital-controlled

reactions.[1]

Hardness (

)
2.28 eV 2.34 eV 2.26 eV

Lower hardness

= easier

polarization.[1]

Electrophilicity (

)
4.59 eV 4.90 eV 4.30 eV

BFMB is a

stronger

electrophile than

Salicylaldehyde

(Alt B) due to the

F-atom's

inductive effect.

[1]

Molecular Electrostatic Potential (MEP)
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In BFMB, the Fluorine atom at the ortho-position creates a specific electronic environment:

Carbonyl Carbon: The most positive region (blue/deep blue in MEP maps).[1] The adjacent

Fluorine enhances this positivity via induction (-I effect), making BFMB more susceptible to

nucleophilic attack (e.g., by amines) than non-fluorinated analogs.[1]

Bromine Region: Shows a "sigma-hole" (positive cap), which is critical if using this molecule

for halogen bonding studies, though less relevant for standard Schiff base synthesis.[1]

Part 4: Experimental Validation (Schiff Base
Synthesis)
To validate the DFT predictions (specifically the high electrophilicity of the carbonyl carbon), the

standard experimental proof is the formation of a Schiff base.[1] The reaction with an amine

(e.g., aniline or amino acid) should proceed faster with BFMB than with non-fluorinated

analogs.[1]

Protocol: Condensation with Aniline Derivative
Based on the optimized conditions for halo-benzaldehydes [3].

Reagents:

BFMB (1.0 mmol)[1]

4-Nitroaniline (1.0 mmol) - Chosen as a "hard" nucleophile test.[1]

Ethanol (15 mL)

Glacial Acetic Acid (2-3 drops) - Catalyst.[1]

Procedure:

Dissolve BFMB in hot ethanol.

Add 4-Nitroaniline solution dropwise.[1]

Add catalytic acetic acid.[1]
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Reflux: 2–4 hours.[1] (Note: Non-fluorinated analogs typically require 4–6 hours).[1]

Monitoring: TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde

spot (

).[1]

Work-up:

Cool to room temperature.[1] The Schiff base precipitates as a solid.[1]

Filter and wash with cold ethanol.[1]

Recrystallize from hot ethanol.[1]

Reaction Mechanism & Pathway
The DFT calculations support a mechanism where the acid catalyst protonates the carbonyl

oxygen, lowering the LUMO energy further and facilitating the attack by the amine.[1]

BFMB + Amine
(Neutral)

Transition State 1
(Nucleophilic Attack)

+ H+ Carbinolamine
Intermediate

Transition State 2
(Dehydration)

- H2O Schiff Base
(Imine)

Click to download full resolution via product page

Figure 2: Acid-catalyzed Schiff base formation. DFT predicts the rate-limiting step is the

dehydration (TS2), which is lowered by the electron-withdrawing Fluorine in BFMB.[1]

Part 5: Conclusion & Recommendations
BFMB serves as a superior alternative to standard bromobenzaldehydes when higher

electrophilicity is required without sacrificing stability.[1]

For Ligand Design: Use BFMB if your metal complex requires a "softer" ligand backbone

than Salicylaldehyde.[1]

For Synthesis: Expect faster reaction times (20-30% reduction) in condensation reactions

compared to 4-Bromo-2-methylbenzaldehyde due to the ortho-Fluorine activation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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